molecular formula C10H9BrN2O2 B11850070 1-Bromo-6,7-dimethoxyphthalazine CAS No. 949159-93-7

1-Bromo-6,7-dimethoxyphthalazine

Cat. No.: B11850070
CAS No.: 949159-93-7
M. Wt: 269.09 g/mol
InChI Key: NBWOZQFRWFNGRX-UHFFFAOYSA-N
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Description

1-Bromo-6,7-dimethoxyphthalazine is a chemical compound with the molecular formula C10H9BrN2O2 It is a derivative of phthalazine, a nitrogen-containing heterocyclic compound

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-6,7-dimethoxyphthalazine can be synthesized through several methods. One common approach involves the bromination of 6,7-dimethoxyphthalazine using bromine or a brominating agent under controlled conditions. The reaction typically occurs in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-6,7-dimethoxyphthalazine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Metalation Reactions: It can undergo metalation reactions, where a metal atom is introduced into the molecule, often using reagents like lithium diisopropylamide.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phthalazine derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

1-Bromo-6,7-dimethoxyphthalazine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in organic synthesis.

Mechanism of Action

The mechanism of action of 1-Bromo-6,7-dimethoxyphthalazine involves its interaction with specific molecular targets. The bromine atom and the methoxy groups play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

    6,7-Dimethoxyphthalazine: Lacks the bromine atom, resulting in different reactivity and applications.

    1-Bromo-4,5-dimethoxyphthalazine: Similar structure but with different substitution pattern, leading to distinct chemical and biological properties.

    1-Chloro-6,7-dimethoxyphthalazine:

Uniqueness: 1-Bromo-6,7-dimethoxyphthalazine is unique due to the presence of both bromine and methoxy groups, which confer specific chemical reactivity and biological activity. Its distinct structure makes it a valuable compound for various research and industrial applications.

Conclusion

This compound is a versatile compound with significant potential in multiple fields. Its unique chemical structure allows it to participate in various reactions and applications, making it a valuable tool for researchers and industry professionals alike.

Properties

CAS No.

949159-93-7

Molecular Formula

C10H9BrN2O2

Molecular Weight

269.09 g/mol

IUPAC Name

1-bromo-6,7-dimethoxyphthalazine

InChI

InChI=1S/C10H9BrN2O2/c1-14-8-3-6-5-12-13-10(11)7(6)4-9(8)15-2/h3-5H,1-2H3

InChI Key

NBWOZQFRWFNGRX-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C=NN=C2Br)OC

Origin of Product

United States

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